(Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate
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Overview
Description
(Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate is a chemical compound that features a piperidine ring, an oxime group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate typically involves the reaction of ethyl 2-(piperidin-1-yl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Starting Materials: Ethyl 2-(piperidin-1-yl)acetate and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often using sodium carbonate or sodium hydroxide as the base.
Procedure: The starting materials are mixed in the chosen solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then extracted, purified, and characterized.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
(Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies investigating the biological activity of oxime and piperidine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(hydroxyimino)-2-(morpholin-4-yl)acetate: Similar structure but with a morpholine ring instead of a piperidine ring.
Ethyl 2-(hydroxyimino)-2-(pyrrolidin-1-yl)acetate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Ethyl 2-(hydroxyimino)-2-(azepan-1-yl)acetate: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
(Z)-Ethyl 2-(hydroxyimino)-2-(piperidin-1-yl)acetate is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that influence its reactivity and biological activity. The combination of the oxime and ester groups further enhances its versatility in chemical synthesis and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-piperidin-1-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDWJXCSMDRPCX-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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